molecular formula C8H17N B8543510 2-Methyl-N-tert-butylpropan-1-imine

2-Methyl-N-tert-butylpropan-1-imine

Cat. No.: B8543510
M. Wt: 127.23 g/mol
InChI Key: KLUWMRAQLXQISC-UHFFFAOYSA-N
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Description

2-Methyl-N-tert-butylpropan-1-imine is an imine compound characterized by a propylidene backbone (C=N bond) substituted with a methyl group at the second carbon and a tert-butyl group attached to the nitrogen. Imines are pivotal intermediates in organic synthesis, often utilized in cycloadditions, hydrolysis reactions, and as ligands in coordination chemistry.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N-tert-butyl-2-methylpropan-1-imine

InChI

InChI=1S/C8H17N/c1-7(2)6-9-8(3,4)5/h6-7H,1-5H3

InChI Key

KLUWMRAQLXQISC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=NC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

The following table summarizes key structural distinctions:

Compound Name Molecular Formula Functional Group Key Substituents CAS Number Molecular Weight (g/mol)
2-Methyl-N-tert-butylpropan-1-imine C₈H₁₇N Imine tert-Butyl, 2-methyl Not provided 127.23*
N-tert-Butyl-2,2-dimethylpropane-1-imine C₉H₁₉N Imine tert-Butyl, 2,2-dimethyl 1432-48-0 141.26*
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) C₁₀H₁₅N Amine Phenyl, methyl - 149.24*
N-(5-Bromo-3-methyl-2-pyridinyl)-N-tert-butylamine C₁₀H₁₅BrN₂ Amine tert-Butyl, bromo, pyridinyl 1220018-82-5 243.15

*Calculated based on molecular formulas.

Key Observations:
  • Functional Groups : The target compound and N-tert-butyl-2,2-dimethylpropane-1-imine share the imine functional group (C=N), whereas Phenpromethamine and the pyridinyl derivative are amines (C-N). Imines are more electrophilic, enabling participation in reactions like nucleophilic additions, while amines are nucleophilic .
  • Phenyl and pyridinyl groups ( and ) enhance lipophilicity and enable π-π interactions, influencing solubility and biological activity . The bromine atom in the pyridinyl derivative () provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura), common in pharmaceutical synthesis .

Physicochemical Properties and Reactivity

  • Boiling Points and Solubility :

    • Imines generally exhibit lower boiling points than amines of comparable molecular weight due to reduced hydrogen bonding. However, bulky substituents (e.g., tert-butyl) increase molecular weight and surface area, raising boiling points .
    • Phenpromethamine’s phenyl group enhances lipid solubility, favoring blood-brain barrier penetration, consistent with its stimulant properties .
    • The brominated pyridinyl amine () has a high molecular weight (243.15 g/mol) and likely elevated boiling point due to bromine’s polarizability .
  • Reactivity :

    • Imines undergo hydrolysis to form ketones and amines under acidic or aqueous conditions. The tert-butyl group may stabilize the intermediate via steric protection .
    • Phenpromethamine’s secondary amine group participates in salt formation and redox reactions, typical of amphetamine analogs .
    • The bromine in the pyridinyl derivative facilitates halogen-exchange reactions, making it valuable in medicinal chemistry .

Analytical Characterization

  • Mass Spectrometry : Phenpromethamine was analyzed using a Q Exactive Plus Orbitrap with electrospray ionization (ESI), yielding high-resolution MS/MS spectra . Similar advanced techniques (e.g., HRMS, NMR) are applicable to imines for structural elucidation.
  • Spectroscopy : Imines exhibit characteristic IR stretches for C=N bonds (~1650 cm⁻¹) and distinct ¹H NMR signals for tert-butyl groups (δ ~1.2 ppm) .

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